4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3(2H)-one, also known as GSK4027 [], is a small molecule that acts as a chemical probe targeting the bromodomain of p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A). PCAF/KAT2B and GCN5/KAT2A are multidomain proteins involved in various biological processes including retroviral infection, inflammation pathways, and cancer development. GSK4027 was developed to investigate the role of the bromodomain of PCAF/GCN5 in these processes. []
GSK 4027 is a small molecule developed as a potent and selective chemical probe targeting the bromodomains of p300/CREB-binding protein associated factor (PCAF) and general control non-derepressible 5 (GCN5). These proteins play crucial roles in various biological processes, including gene regulation and chromatin remodeling, making GSK 4027 valuable for research into cancer and inflammation pathways. The compound exhibits high selectivity, demonstrating over 18,000-fold selectivity against the bromodomain and extraterminal family of proteins, which are often implicated in disease states .
The synthesis of GSK 4027 involves optimizing a pyridazinone scaffold through a series of synthetic steps. The compound was derived from a weakly potent, non-selective pyridazinone hit, which was refined to enhance its potency and selectivity. The synthesis typically includes:
GSK 4027 has a well-defined molecular structure characterized by its pyridazinone core. Key structural features include:
GSK 4027 primarily functions through competitive inhibition of bromodomain-containing proteins. Its chemical reactivity is characterized by:
The mechanism of action for GSK 4027 involves:
GSK 4027 possesses several notable physical and chemical properties:
GSK 4027 serves as a valuable tool in scientific research due to its specificity and potency:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3